N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate
Description
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-pyrrolidin-1-ylpropanamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.C2H2O4/c17-14(5-8-16-6-1-2-7-16)15-11-3-4-12-13(9-11)19-10-18-12;3-1(4)2(5)6/h3-4,9H,1-2,5-8,10H2,(H,15,17);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFVVNDATHTZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant studies that highlight its therapeutic potential.
Molecular Characteristics
The compound is characterized by the following molecular details:
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.35 g/mol
- InChI Key : RXGHGDCEARCWBO-UHFFFAOYSA-N
- SMILES Representation : C(C)(=O)NC(C(N1CCCC1)=O)CC1=CC=C2OCOC2=C1
These structural features suggest a complex interaction profile with biological targets, particularly in the central nervous system (CNS).
Anticonvulsant Properties
Recent studies have indicated that derivatives of this compound class exhibit broad-spectrum anticonvulsant activity. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate have shown efficacy in various seizure models:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Test
- 6-Hz Test
These models are critical for assessing the potential of new anticonvulsants, particularly for drug-resistant epilepsy.
The mechanism underlying the anticonvulsant activity appears to involve modulation of glutamate transporters. For example, a related compound demonstrated enhancement of glutamate uptake in glial cells, suggesting a positive allosteric modulation effect on the excitatory neurotransmitter system .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate:
Study 1: Efficacy in Seizure Models
In a study assessing the anticonvulsant properties of a similar compound (AS-1), researchers found significant protection against seizures in multiple animal models. The compound exhibited a favorable safety margin, indicating its potential for clinical use .
Study 2: ADME-Tox Profile
The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) studies revealed that AS-1 had excellent permeability and metabolic stability without significant hepatotoxicity at tested concentrations. This profile is essential for considering further development into therapeutic agents .
Summary of Findings
| Study | Model Used | Key Findings | Implications |
|---|---|---|---|
| Study 1 | MES, PTZ | Effective seizure protection | Potential new treatment for epilepsy |
| Study 2 | ADME-Tox | Good permeability and low toxicity | Favorable candidate for further development |
Comparaison Avec Des Composés Similaires
Key Observations:
Pyrrolidine vs.
Linker Flexibility : The propanamide chain in the target compound allows greater conformational flexibility compared to rigid acrylamides (e.g., compound 7b) or cyclopropane-containing analogs (e.g., compound 74) .
Salt Form : The oxalate counterion distinguishes the target from neutral analogs, improving aqueous solubility and crystallinity for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
